2-acetamido-2-deoxy-beta-D-glucopyranosylamine

Catalog No.
S3330359
CAS No.
4229-38-3
M.F
C8H16N2O5
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-acetamido-2-deoxy-beta-D-glucopyranosylamine

CAS Number

4229-38-3

Product Name

2-acetamido-2-deoxy-beta-D-glucopyranosylamine

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C8H16N2O5

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1

InChI Key

MCGXOCXFFNKASF-FMDGEEDCSA-N

SMILES

CC(=O)NC1C(C(C(OC1N)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1N)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O

N-Ac-beta-D-GlcNAc as a Biomarker:

N-Ac-beta-D-GlcNAc is a metabolite generated during the breakdown of N-linked glycans, which are complex sugar structures attached to proteins. Researchers are investigating N-Ac-beta-D-GlcNAc as a potential biomarker for various diseases, including:

  • Cancer: Studies have shown altered levels of N-Ac-beta-D-GlcNAc in the blood and tissues of cancer patients compared to healthy individuals. Source: National Cancer Institute: ) This suggests that N-Ac-beta-D-GlcNAc levels could potentially be used for early cancer detection, monitoring disease progression, and assessing treatment response.
  • Neurodegenerative diseases: Research suggests that N-Ac-beta-D-GlcNAc levels may be altered in individuals with neurodegenerative diseases like Alzheimer's and Parkinson's disease. Source: Journal of Alzheimer's Disease: ) While further research is needed, N-Ac-beta-D-GlcNAc could potentially serve as a biomarker for these diseases.

N-Ac-beta-D-GlcNAc in Glycosylation Studies:

N-Ac-beta-D-GlcNAc is a fundamental building block of N-linked glycans. Researchers utilize N-Ac-beta-D-GlcNAc in studies investigating the role of glycosylation (the attachment of sugars to proteins) in various biological processes, such as:

  • Cell signaling: Glycosylation plays a crucial role in cell-to-cell communication and can influence various cellular processes. Studying how N-Ac-beta-D-GlcNAc is incorporated into glycans can help researchers understand how cells communicate and respond to their environment. Source: Nature Reviews Molecular Cell Biology:
  • Protein folding and function: Glycans can influence how proteins fold and function. Studying the role of N-Ac-beta-D-GlcNAc in glycan structures can provide insights into how these structures impact protein function and potentially contribute to the development of new therapeutic strategies. Source: Glycobiology:

N-Ac-beta-D-GlcNAc in Enzyme Studies:

N-Ac-beta-D-GlcNAc is involved in various enzymatic reactions within the cell. Researchers use it to study the activity and function of enzymes involved in:

  • N-glycan biosynthesis: Understanding how enzymes utilize N-Ac-beta-D-GlcNAc to build N-linked glycans can provide valuable insights into the regulation and function of these complex sugar structures. Source: Journal of Biological Chemistry: )
  • N-glycan degradation: Enzymes break down N-linked glycans, releasing N-Ac-beta-D-GlcNAc as a byproduct. Studying how enzymes interact with and degrade N-Ac-beta-D-GlcNAc can help researchers understand the regulation and importance of N-glycan turnover in the cell. Source: Glycobiology:

2-Acetamido-2-deoxy-beta-D-glucopyranosylamine, also known as N-acetyl-beta-D-glucosaminylamine, is an amino sugar derived from glucose. Its molecular formula is C8_8H16_{16}N2_2O5_5, and it has a molecular weight of 220.23 g/mol. This compound appears as an off-white to light brown powder and is slightly soluble in dimethyl sulfoxide and methanol. It has a melting point ranging from 103 to 112 °C and a predicted boiling point of approximately 556.2 °C .

The structure of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine features an acetamido group attached to the second carbon of the glucopyranose ring, which contributes to its biological activity and utility in synthetic chemistry .

The mechanism of action of NAG depends on the context. Here are two examples:

  • Hyaluronic Acid Synthesis: NAG acts as a substrate for enzymes involved in hyaluronic acid biosynthesis. These enzymes polymerize NAG units to form the hyaluronic acid backbone [].
  • N-linked Glycosylation: NAG is a precursor for the addition of complex sugar chains (N-linked glycans) to proteins. This glycosylation process influences protein folding, stability, and targeting within the cell [].
, primarily as a building block for synthesizing glycosylamines and other derivatives. It can undergo acylation reactions to form N-acyl derivatives, which mimic the N-glycosylamine linkages found in glycoproteins. Additionally, it can participate in condensation reactions with other amines or alcohols to form glycosides or oligosaccharides .

This compound exhibits significant biological activities, particularly in immunology and microbiology. It has been shown to possess bactericidal properties against Gram-positive bacteria by interfering with peptidoglycan biosynthesis, which is crucial for bacterial cell wall integrity. Moreover, it plays a role in innate immunity through its interaction with peptidoglycan recognition proteins, potentially influencing immune responses .

Synthesis of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine can be achieved through several methods:

  • From Glucosamine: Acetylation of D-glucosamine using acetic anhydride or acetyl chloride under basic conditions.
  • From Chitin Derivatives: Hydrolysis and subsequent acetylation of chitin can yield this compound.
  • Chemical Modifications: Various chemical modifications of sugar derivatives can also lead to the formation of this amino sugar .

2-Acetamido-2-deoxy-beta-D-glucopyranosylamine is primarily used in:

  • Synthetic Chemistry: As a precursor for synthesizing glycosylamines and related compounds.
  • Pharmaceutical Research: Its derivatives are explored for potential therapeutic applications due to their biological activities.
  • Diagnostic Markers: It serves as a marker for certain diseases, including juvenile idiopathic polyarteritis nodosa .

Interaction studies involving 2-acetamido-2-deoxy-beta-D-glucopyranosylamine focus on its binding properties with proteins involved in immune responses and bacterial cell wall synthesis. Research indicates that it can bind to peptidoglycan recognition proteins, enhancing the immune system's ability to recognize and respond to bacterial infections . Additionally, studies have shown its interactions with various enzymes that metabolize amino sugars, highlighting its role in carbohydrate metabolism.

Several compounds share structural similarities with 2-acetamido-2-deoxy-beta-D-glucopyranosylamine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
N-acetyl-beta-D-glucosamineC8_8H15_{15}N1_1O6_6Commonly found in chitin; plays roles in cell signaling and immunity.
D-glucosamineC6_6H13_{13}N1_1O5_5Precursor for glycosaminoglycans; lacks the acetyl group.
2-amino-2-deoxy-D-glucoseC6_6H13_{13}N1_1O5_5No acetyl group; involved in energy metabolism.
N-acetylmuramic acidC9_9H17_{17}N1_1O7_7Component of bacterial cell walls; differs by an additional lactate group.

The uniqueness of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine lies in its specific structural features that enhance its biological activity and utility as a synthetic building block, distinguishing it from other amino sugars and derivatives .

Chemoselective Ligation Strategies for Glycoconjugate Synthesis

Chemoselective ligation has emerged as a cornerstone for constructing homogeneous glycoconjugates, particularly for attaching carbohydrates to peptides or proteins. A seminal approach involves the use of adipic acid dihydrazide as a cross-linker, enabling efficient conjugation between the reducing end of carbohydrates and polypeptides. This method operates in two steps: initial hydrazone formation at the carbohydrate’s reducing end, followed by amide bond formation with peptide amines. The reaction achieves high regioselectivity (yields >85%) while avoiding side reactions at unprotected lysine residues or N-termini.

The chemoselectivity arises from the differential reactivity of hydrazide groups toward aldehydes (from carbohydrate reducing ends) versus amines. This strategy has been successfully applied to 2-acetamido-2-deoxy-β-D-glucopyranosylamine derivatives, enabling the synthesis of glycopeptides without requiring protecting groups on the glycosylamine. Comparative studies highlight that this method outperforms traditional reductive amination in avoiding over-glycosylation, a common issue when multiple amine sites are present.

Copper(II)-Mediated Glycosylative Peptide Coupling Mechanisms

Copper(II) ions play a catalytic role in accelerating glycosylative peptide coupling, particularly in conjugating glycosylamines to peptide thioacids. The Cu(II)-HOBt (hydroxybenzotriazole) system promotes ligation between 2-acetamido-2-deoxy-β-D-glucopyranosylamine and peptide thioacids, completing reactions in under 30 minutes with >90% conversion. Mechanistic studies suggest Cu(II) facilitates thioacid activation via coordination, enabling nucleophilic attack by the glycosylamine’s amine group (Figure 1).

This method’s superiority lies in its compatibility with unprotected peptide amines. For example, ligation proceeds efficiently even in the presence of lysine side chains, which typically compete in classical amidation reactions. Density functional theory (DFT) calculations corroborate that Cu(II) lowers the activation energy of peptide bond formation by stabilizing transition states through coordination with glycine carboxylates and amines. In aqueous systems, Cu(II) reduces the activation barrier from 55 kcal/mol (uncatalyzed) to 20 kcal/mol, enabling near-quantitative yields under physiological conditions.

Isolation and Characterization of Bis-Glycopyranosylamine By-Products

The synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosylamine frequently yields bis(2-acetamido-2-deoxy-D-glucopyranosyl)amines as major by-products. These dimers form via nucleophilic attack of a second glycosylamine molecule on the initially formed glycosylamine intermediate. Characterization via NMR and mass spectrometry reveals that bis-glycopyranosylamines exhibit a β,β-anomeric configuration, stabilized by intramolecular hydrogen bonding between acetamido groups.

Independent synthesis of bis-glycopyranosylamines has been achieved using ammonium hydroxide or phosphate buffers at pH >11, with yields exceeding 70% under reflux conditions. For instance, reacting D-glucose with NH4OH in methanol-water mixtures (3:1 v/v) at 65°C produces di-β-D-glucopyranosylamine, which precipitates upon acetone addition. Stability studies show that aqueous solutions of bis-glycopyranosylamines equilibrate with free glucose over time, necessitating stabilization with excess glucose (20% w/w) to maintain >80% purity.

Synthesis ConditionBy-Product YieldStabilization MethodFinal Purity
NH4OH, pH 11.2, 65°C70%20% glucose additive80%
Phosphate buffer, pH 1165%45% glucose additive85%
Acetylated intermediate15–20%Low-temperature storage95%

Stereochemical Control in β-D-Anomeric Configuration Retention

Retaining the β-D-anomeric configuration during glycosyl transfer remains a critical challenge, addressed through enzymatic and chemical strategies. Bacterial β1,4-galactosyltransferases (e.g., NmLgtB-B) catalyze the transgalactosylation of N-acetylglucosamine with lactose, forming β-linked N-acetyllactosamine while preserving the β-configuration of the glucosamine precursor. This enzymatic fidelity arises from a double-displacement mechanism, where the enzyme’s active site stabilizes an oxocarbenium ion intermediate while inverting the configuration twice—a hallmark of retaining glycosyltransferases.

Chemical approaches leverage stereoelectronic effects to favor β-anomer formation. For 2-acetamido-2-deoxy-D-glucopyranosylamine, the C2 acetamido group exerts a strong anomeric effect, stabilizing the β-configuration through n→σ* hyperconjugation between the lone pair of the ring oxygen and the σ* orbital of the C1-N bond. This effect is amplified in aprotic solvents like DMF, yielding >95% β-anomer in glycosylation reactions.

The development of bi-deoxygenated analogues of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine represents a significant advancement in the pharmacological enhancement of N-acetylglucosamine derivatives. Systematic structural modifications have revealed critical insights into the relationship between molecular architecture and biological activity.

Two primary bi-deoxygenated analogues have emerged as lead compounds in this class. The first derivative, bi-deoxy-N-acetyl-glucosamine compound one, undergoes deoxygenation at the carbon-one and carbon-three positions of the parent molecule [1] [2]. This specific modification pattern has demonstrated enhanced potency compared to the parent N-acetylglucosamine molecule. The second derivative, bi-deoxy-N-acetyl-glucosamine compound two, exhibits deoxygenation at the carbon-four and carbon-six positions [1] [2].

The structural modifications fundamentally alter the pharmacological profile of these compounds. The carbon-one and carbon-three deoxygenated analogue exhibits approximately threefold enhanced anti-inflammatory activity compared to the parent molecule [1]. This enhancement correlates directly with the specific positioning of hydroxyl group removal, suggesting that these modifications influence cellular uptake mechanisms and metabolic stability [3].

Comparative structure-activity analysis reveals that different deoxygenation patterns produce distinct pharmacological profiles. The removal of hydroxyl groups at carbon-one and carbon-three positions results in compounds with enhanced membrane permeability and reduced metabolic degradation [1] [3]. In contrast, carbon-four and carbon-six deoxygenation produces compounds with intermediate activity levels, demonstrating that structural modifications at different positions yield varying degrees of pharmacological enhancement [1].

The molecular basis for enhanced activity in bi-deoxygenated analogues relates to altered cellular transport and metabolic pathways. The removal of specific hydroxyl groups reduces the hydrophilicity of the molecules, potentially facilitating improved cellular membrane penetration [3]. This structural modification may also influence the interaction with cellular transporters, leading to increased intracellular concentrations and prolonged biological activity.

Structural ModificationPosition of DeoxygenationRelative Activity EnhancementPrimary Mechanism
Bi-deoxy-N-acetyl-glucosamine 1Carbon-1, Carbon-3300% of parent compoundEnhanced membrane permeability, iNOS pathway targeting
Bi-deoxy-N-acetyl-glucosamine 2Carbon-4, Carbon-6150% of parent compoundIntermediate activity, balanced pathway interactions
Parent N-acetylglucosamineNone100% baselineStandard inflammatory pathway modulation

The deoxygenation pattern also influences the mechanism of action. The carbon-one and carbon-three deoxygenated analogue demonstrates preferential targeting of the inducible nitric oxide synthase pathway while showing reduced interaction with nuclear factor kappa B signaling [1]. This selective pathway modulation represents a significant advancement in the development of targeted anti-inflammatory therapeutics.

Anti-Inflammatory Efficacy in LPS-Induced Cytokine Storm Models

The evaluation of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine derivatives in lipopolysaccharide-induced cytokine storm models has revealed substantial anti-inflammatory efficacy across multiple inflammatory mediators. These models provide critical insights into the therapeutic potential of these compounds in managing systemic inflammatory responses.

Lipopolysaccharide-induced inflammation serves as a well-established model for evaluating anti-inflammatory therapeutics [4] [5] [6]. In experimental systems, lipopolysaccharide administration induces a rapid and pronounced inflammatory response characterized by elevated production of pro-inflammatory cytokines including tumor necrosis factor alpha, interleukin-6, and interleukin-1 beta [4] [5] [6].

The bi-deoxygenated N-acetylglucosamine derivatives demonstrate superior anti-inflammatory efficacy compared to the parent molecule in these models. The carbon-one and carbon-three deoxygenated analogue exhibits the most pronounced effects, reducing interleukin-6 production by approximately 70% and tumor necrosis factor alpha levels by 65% in lipopolysaccharide-stimulated macrophage cultures [1] [2]. These reductions occur at concentrations as low as 0.01 millimolar, indicating high potency [1].

The molecular mechanisms underlying this enhanced efficacy involve multiple inflammatory pathways. Primary investigation reveals that these derivatives significantly suppress the expression of inducible nitric oxide synthase, resulting in reduced nitric oxide production [1] [5]. This effect appears to be mediated through direct enzymatic inhibition rather than transcriptional suppression, as evidenced by both protein and messenger ribonucleic acid level reductions [1].

Inflammatory MediatorControl LPS ResponseParent NAG ReductionBi-deoxy Analogue 1 ReductionBi-deoxy Analogue 2 Reduction
Interleukin-6450 pg/mL25% reduction70% reduction40% reduction
Tumor Necrosis Factor Alpha380 pg/mL15% reduction65% reduction35% reduction
Interleukin-1 Beta290 pg/mL30% reduction75% reduction45% reduction
Nitric Oxide Production28 μM20% reduction80% reduction50% reduction

The temporal dynamics of cytokine suppression reveal rapid onset of activity within one hour of treatment, with maximal effects achieved at four hours post-administration [1]. This rapid response suggests direct enzymatic or receptor-mediated mechanisms rather than gene transcription-dependent effects.

Systematic evaluation across different lipopolysaccharide concentrations demonstrates dose-dependent protective effects. At high lipopolysaccharide concentrations simulating severe inflammatory conditions, the bi-deoxygenated analogues maintain significant protective activity, suggesting potential therapeutic utility in cytokine storm syndromes [6] [2]. The protective effects extend beyond cytokine suppression to include preservation of cellular viability and prevention of inflammatory cell death [6].

The mechanistic basis for enhanced efficacy appears to involve preferential targeting of the hexosamine biosynthesis pathway and O-linked beta-N-acetylglucosamine modification systems [5] [6]. These pathways play critical roles in inflammatory signal transduction, and their modulation by bi-deoxygenated analogues provides a novel therapeutic target for inflammatory diseases.

Leukocyte Migration Inhibition Mechanisms in Peritoneal Cavity Systems

The investigation of leukocyte migration inhibition by 2-acetamido-2-deoxy-beta-D-glucopyranosylamine derivatives in peritoneal cavity systems has uncovered sophisticated mechanisms of action that extend beyond simple anti-inflammatory effects. These mechanisms involve direct cellular interactions and disruption of migration signaling pathways.

Leukocyte migration to sites of inflammation represents a critical component of the inflammatory response, involving complex molecular interactions between circulating leukocytes and tissue environments [7] [8]. In peritoneal cavity models, inflammatory stimuli induce rapid recruitment of neutrophils and macrophages, providing an excellent system for evaluating anti-migratory compounds [9] [10].

Glucosamine derivatives demonstrate profound inhibitory effects on neutrophil function and migration. The parent compound glucosamine suppresses neutrophil superoxide anion generation, phagocytosis, and chemotaxis in a dose-dependent manner at concentrations ranging from 0.01 to 1 millimolar [8]. These effects occur through direct interference with neutrophil activation pathways, including inhibition of formyl-methionyl-leucyl-phenylalanine-induced responses and complement-mediated activation [8].

The molecular mechanisms of migration inhibition involve multiple cellular targets. Glucosamine significantly inhibits the upregulation of CD11b integrin expression on neutrophil surfaces, which is essential for neutrophil adhesion to endothelial cells and subsequent transmigration [8]. Additionally, the compound suppresses actin polymerization and phosphorylation of p38 mitogen-activated protein kinase, both critical components of neutrophil motility machinery [8].

Interestingly, N-acetylglucosamine demonstrates a different mechanistic profile compared to glucosamine. At concentrations up to 10 millimolar, N-acetylglucosamine does not significantly affect neutrophil superoxide generation, phagocytosis, granule enzyme release, chemotaxis, CD11b expression, actin polymerization, or p38 mitogen-activated protein kinase phosphorylation [8]. This differential activity profile suggests that the acetyl modification fundamentally alters the interaction between these compounds and neutrophil signaling systems.

Neutrophil FunctionGlucosamine Effect (1 mM)N-Acetylglucosamine Effect (10 mM)Mechanism of Inhibition
Superoxide Generation75% inhibitionNo significant effectNADPH oxidase pathway suppression
Phagocytosis65% inhibitionNo significant effectComplement receptor interference
Chemotaxis80% inhibitionNo significant effectChemokine receptor desensitization
CD11b Expression70% inhibitionNo significant effectIntegrin activation suppression
Actin Polymerization60% inhibitionNo significant effectCytoskeletal reorganization blockade

The peritoneal cavity migration model reveals additional complexity in leukocyte recruitment patterns. In vivo studies demonstrate that glucose degradation products can significantly influence leukocyte rolling adhesion and recruitment to the peritoneal cavity [11]. These findings suggest that metabolic products of glucosamine derivatives may contribute to their anti-migratory effects through modulation of endothelial-leukocyte interactions.

The selectin-mediated adhesion cascade represents another critical target for migration inhibition. Fluorinated analogues of N-acetylglucosamine have been shown to inhibit selectin ligand biosynthesis, preventing the initial rolling interactions required for leukocyte extravasation [12]. This mechanism involves interference with poly-N-acetyllactosamine synthesis, which is essential for functional selectin ligand formation [12].

Specific investigation of leukocyte inhibitory factor interactions reveals that N-acetyl-D-glucosamine can interfere with the binding of this lymphokine to neutrophil plasma membranes [7]. This interference disrupts the normal inhibitory regulation of neutrophil locomotion, potentially contributing to the overall anti-migratory effects of glucosamine derivatives [7].

The bi-deoxygenated analogues demonstrate enhanced leukocyte migration inhibition compared to parent compounds. In peritoneal inflammation models, these derivatives reduce neutrophil infiltration by approximately 85% compared to 45% reduction achieved by standard N-acetylglucosamine [13] [3]. This enhanced efficacy correlates with their increased cellular permeability and prolonged tissue retention.

Comparative Analysis of N-Acetylglucosamine Derivative Libraries

The systematic evaluation of N-acetylglucosamine derivative libraries reveals significant structural diversity and corresponding variations in pharmacological activity. Comprehensive comparative analysis provides critical insights for optimizing therapeutic potential and understanding structure-activity relationships across different derivative classes.

Extensive derivative libraries encompass multiple structural modification strategies, including hydroxyl group modifications, anomeric substitutions, and ring system alterations [14] [15] [16]. The primary modification categories include acetylated derivatives, deoxygenated analogues, substituted variants, and glycosidic linkage modifications [17]. Each modification class demonstrates distinct pharmacological profiles and therapeutic potential.

Acetylated N-acetylglucosamine derivatives, including methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha and beta-D-glucopyranoside variants, exhibit enhanced cellular uptake properties [17]. These compounds demonstrate concentration-dependent reduction of glucosamine incorporation into cellular glycosaminoglycans, suggesting competitive inhibition of normal metabolic pathways [17]. The acetylation pattern influences both cellular permeability and metabolic stability, with fully acetylated derivatives showing superior bioavailability [18].

The 4-deoxy-GlcNAc analogue series represents a particularly interesting class due to their unique mechanism of action. The compound 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-D-xylo-hexopyranose demonstrates the most pronounced biological effects, reducing both glucosamine and sulfate incorporation into glycosaminoglycans to approximately 7% of control levels at 1.0 millimolar concentration [17]. This compound also moderately inhibits total protein synthesis, an effect that can be reversed by exogenous uridine administration [17].

Derivative ClassRepresentative CompoundPrimary ActivityEffective ConcentrationMechanism
Acetylated DerivativesTetra-O-acetyl-GlcNAcGAG synthesis inhibition0.5-2.0 mMCompetitive metabolism
4-Deoxy Analogues2,4-dideoxy-xylo-hexopyranoseGAG chain termination1.0 mMPremature termination
1-Deoxy Analogues1,5-anhydro-glucitolMetabolic disruption1.0 mMUDP-sugar formation blockade
Bi-deoxygenated1,3-dideoxy variantsEnhanced anti-inflammatory0.01-0.1 mMiNOS pathway targeting

The 1-deoxy-GlcNAc analogues present another distinct mechanism of action. The compound 2-acetamido-3,4,6-tri-O-acetyl-1,5-anhydro-2-deoxy-D-glucitol reduces glucosamine and sulfate incorporation into glycosaminoglycans by 19% and 57% respectively, without affecting total protein synthesis [17]. The inability of this compound to form UDP-sugar derivatives represents a novel metabolic route for inhibiting cellular glycosaminoglycan synthesis [17].

Comparative efficacy analysis across derivative libraries reveals that bi-deoxygenated analogues demonstrate superior anti-inflammatory activity compared to other modification classes [1] [3]. These compounds exhibit enhanced potency, reduced toxicity profiles, and improved selectivity for inflammatory pathways [3]. The carbon-1 and carbon-3 deoxygenated variant shows particularly promising characteristics, with anti-inflammatory activity exceeding parent compounds by 200-300% [1] [3].

Structural modifications also influence safety profiles across derivative libraries. While most acetylated derivatives demonstrate minimal cytotoxicity at therapeutic concentrations, certain bi-deoxygenated analogues exhibit concentration-dependent cellular toxicity [1] [19]. The carbon-1,3-dideoxy variant shows remarkable toxicity at 5 millimolar concentration, with 32.6% inhibition of cell proliferation, compared to less than 10% inhibition for other derivatives [1].

The pharmaceutical development potential varies significantly across derivative classes. N-acetylglucosamine derivatives designed for oral administration require consideration of bioavailability, metabolic stability, and first-pass metabolism [20] [21]. Acetylated derivatives generally demonstrate improved oral bioavailability due to enhanced membrane permeability, while deoxygenated analogues may offer advantages in metabolic stability [20].

Manufacturing considerations also influence derivative selection for pharmaceutical development. The synthesis complexity, yield optimization, and scalability vary considerably across different modification strategies [14] [16]. Acetylated derivatives typically require straightforward synthetic approaches, while bi-deoxygenated analogues demand more sophisticated multi-step synthetic procedures [3].

Clinical translation potential differs across derivative libraries based on safety profiles, efficacy windows, and mechanism selectivity. The bi-deoxygenated analogues represent the most promising candidates for clinical development due to their enhanced potency and selective mechanism of action [1] [3]. However, their potential for cellular toxicity requires careful dose optimization and safety evaluation in clinical settings.

Physical Description

Solid

XLogP3

-2

Wikipedia

N-acetyl-beta-D-glucosaminylamine

General Manufacturing Information

1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts: INACTIVE

Dates

Last modified: 08-19-2023

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